molecular formula C13H8ClN3O2 B11782521 2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid

2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid

Cat. No.: B11782521
M. Wt: 273.67 g/mol
InChI Key: ZAZCBVSMVXTUQF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-A]pyrazine core with a carboxylic acid functional group and a 2-chlorophenyl substituent. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-chlorobenzaldehyde with 2-aminopyrazine in the presence of a suitable catalyst, followed by oxidation to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like iodine or palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyrazine derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-A]pyrazine derivatives, such as:

Uniqueness

2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

2-(2-chlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C13H8ClN3O2/c14-9-4-2-1-3-8(9)11-12(13(18)19)17-6-5-15-7-10(17)16-11/h1-7H,(H,18,19)

InChI Key

ZAZCBVSMVXTUQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C=CN=CC3=N2)C(=O)O)Cl

Origin of Product

United States

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